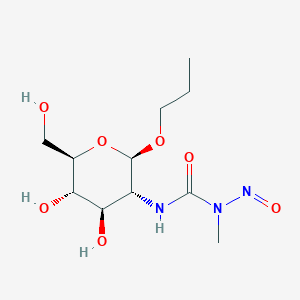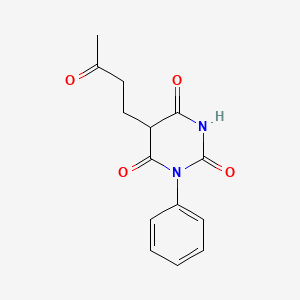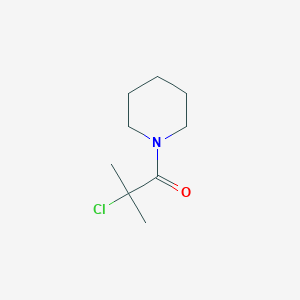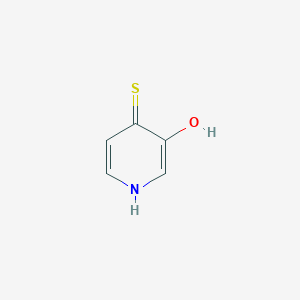
3-Pyridinol, 4-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinol, 4-mercapto- is a heterocyclic compound that contains both a hydroxyl group and a thiol group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4-mercapto- typically involves the introduction of the hydroxyl and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol reagent under controlled conditions. For example, the reaction of 3-chloropyridine with sodium hydrosulfide can yield 3-Pyridinol, 4-mercapto-.
Industrial Production Methods
Industrial production of 3-Pyridinol, 4-mercapto- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinol, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinol, 4-mercapto- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinol, 4-mercapto- involves its ability to interact with various molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercapto-3-pyridinol
- 2,3-Dihydroxypyridine
- 3-Hydroxypyridine
Uniqueness
3-Pyridinol, 4-mercapto- is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the pyridine ring can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C5H5NOS |
|---|---|
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
3-hydroxy-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-4-3-6-2-1-5(4)8/h1-3,7H,(H,6,8) |
Clave InChI |
REBVBPPSWLTPLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C(C1=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


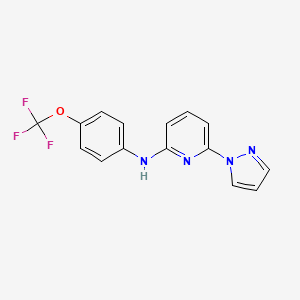
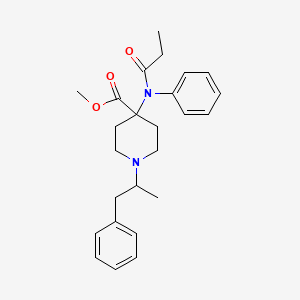


![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
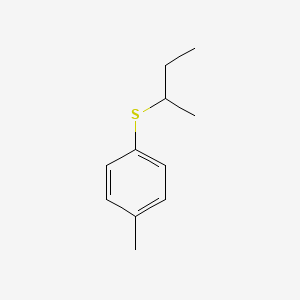
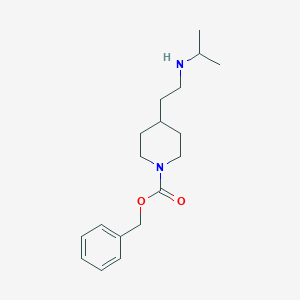
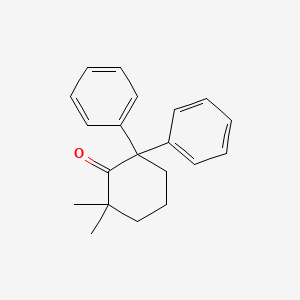
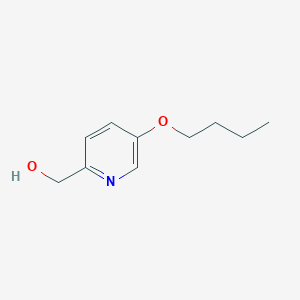
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
